molecular formula C13H13N3 B1512377 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 CAS No. 2183239-01-0

7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4

Cat. No. B1512377
CAS RN: 2183239-01-0
M. Wt: 215.29 g/mol
InChI Key: JQSHBVHOMNKWFT-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4” is a complex organic molecule. It is related to the compound “7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine”, which is an important pharmaceutical intermediate used in the preparation of varenicline .


Synthesis Analysis

The synthesis of this compound is not straightforward and would likely involve several steps, including the formation of the azepino[4,5-g]quinoxaline ring system and the introduction of the tetrahydro-6H-6,10-methano groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The InChI code for this compound is 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8 (6-14-7-9)10 (11)4-12 (13)15-1;5-1 (3 (7)8)2 (6)4 (9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H, (H,7,8) (H,9,10)/t;1-,2-/m.1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline, have been extensively studied for their anticorrosive properties. These compounds are known for their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding, thereby offering protection against metallic corrosion. This characteristic makes them valuable in the field of corrosion science, especially for applications that require materials with long-term resistance to degradation in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoxaline and its derivatives, including the compound , are known for a variety of biomedical applications. These compounds have been investigated for their potential in treating chronic and metabolic diseases due to their antimicrobial activities. The ability to modify the quinoxaline structure allows for a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).

Material Science

Quinoxaline derivatives play a critical role in the field of material science. For example, hexaazatriphenylene derivatives, which share a similar heterocyclic structure with the compound of interest, have been used as the basic scaffold in a variety of molecular, macromolecular, and supramolecular systems for applications ranging from semiconductors and sensors to liquid crystals and energy storage materials. This demonstrates the versatility and importance of such structures in developing advanced materials with specific functionalities (Segura et al., 2015).

Organic Synthesis and Drug Development

In the realm of organic synthesis and drug development, quinoline and its derivatives, including quinoxaline compounds, are of significant interest due to their broad spectrum of biological activities. These compounds have been the focus of numerous studies aimed at synthesizing bioactive natural products and pharmaceuticals, showcasing their importance in the development of new therapeutic agents (Mekheimer et al., 2020).

Mechanism of Action

Target of Action

Varenicline-d4, also known as 13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene or 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, primarily targets the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .

Mode of Action

Varenicline-d4 is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . It competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms .

Biochemical Pathways

Varenicline-d4 affects the cholinergic anti-inflammatory pathway . It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukins (IL-1, IL-6, and IL-8), and platelet-activating factor (PAF) from immune cells . This reduction in cytokine levels is achieved by activating alpha7 nicotinic acetylcholine receptors within the cholinergic anti-inflammatory pathway .

Pharmacokinetics

Varenicline-d4 exhibits linear pharmacokinetics following single- and multiple-dose administration . After oral administration, it is almost completely absorbed, and its bioavailability is high . The maximum plasma drug concentrations typically occur within 3–4 hours after dosing . Varenicline-d4 is almost exclusively excreted unchanged in urine, primarily through renal glomerular filtration .

Result of Action

The molecular and cellular effects of Varenicline-d4’s action include a decrease in LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via alpha7 nicotinic acetylcholine receptors . It also decreases LPS-induced cell proliferation and migration .

Action Environment

Environmental factors such as the presence of nicotine can influence the action of Varenicline-d4. As a partial agonist, Varenicline-d4 can still bind to the alpha-4 beta-2 receptor in the presence of nicotine, reducing the effect of nicotine on the receptor . Additionally, factors such as renal function can affect the pharmacokinetics of Varenicline-d4, influencing its action, efficacy, and stability .

properties

IUPAC Name

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Reactant of Route 2
Reactant of Route 2
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Reactant of Route 3
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Reactant of Route 4
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Reactant of Route 5
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Reactant of Route 6
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4

Q & A

Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?

A1: this compound, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.